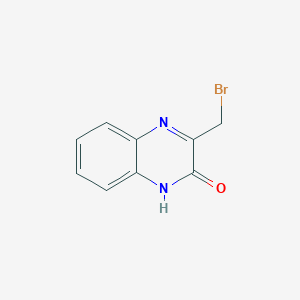

3-(Bromomethyl)-2-quinoxalinol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTAKCFOTFCVSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211287 |

Source

|

| Record name | 3-(Bromomethyl)-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62235-61-4 |

Source

|

| Record name | 3-(Bromomethyl)-2-quinoxalinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62235-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromomethyl)-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-2-quinoxalinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(bromomethyl)-2-quinoxalinol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a two-step synthetic pathway, commencing with the preparation of the 3-methyl-2-quinoxalinol precursor, followed by the bromination of the methyl group. Full characterization data for the precursor and available data for the final product are presented, supported by detailed experimental protocols. Additionally, the broader biological context of quinoxaline derivatives is discussed.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of o-phenylenediamine with sodium pyruvate to form the precursor, 3-methyl-2-quinoxalinol. The second step is the selective bromination of the methyl group to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Methyl-2-quinoxalinol (Precursor)

This protocol is based on the established reaction between o-phenylenediamine and sodium pyruvate.[1]

Materials:

-

o-Phenylenediamine

-

Sodium Pyruvate

-

Aqueous Acetic Acid (20%)

-

Ethanol

-

Water

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a round bottom flask equipped with a stirring bar, add o-phenylenediamine (0.20 g, 1.85 mmol) and sodium pyruvate (0.20 g, 1.85 mmol).[1]

-

Add 25 mL of 20% aqueous acetic acid to the flask.[1]

-

Stir the reaction mixture at room temperature for 3 hours.[1]

-

A precipitate will form during the reaction. Collect the precipitate by filtration.[1]

-

Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to afford pure 3-methyl-2-quinoxalinol.[1]

Expected Yield: 92%[1]

Synthesis of this compound

Materials:

-

3-Methyl-2-quinoxalinol

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Round bottom flask with reflux condenser

-

Light source (e.g., UV lamp)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve 3-methyl-2-quinoxalinol (1.0 eq.) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.0-1.2 eq.) and a catalytic amount of a radical initiator like AIBN.[2]

-

Heat the mixture to reflux while irradiating with a light source to facilitate the radical reaction.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.[2]

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water to remove any remaining bromine and water-soluble impurities.[2]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[2]

Characterization Data

3-Methyl-2-quinoxalinol (Precursor)

| Property | Value | Reference |

| Melting Point | 246-248 °C | [1] |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm) 12.27 (br, 1H, NH), 7.68 (d, 1H, J = 7.8 Hz, Ar-H), 7.46 (t, 1H, J = 7.8 Hz, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃) | [1] |

| ¹³C NMR (100 MHz, DMSO-d6) | δ (ppm) 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9 | [1] |

| Elemental Analysis | Calculated: C, 67.49; H, 5.03; N, 17.49. Found: C, 67.47; H, 5.08; N, 17.51 | [1] |

| Appearance | Colorless, needle-shaped crystals | [3] |

| IR (KBr, cm⁻¹) | 3008 (N-H), 2968 (C-H), 1665 (C=O), 1610 (C=C) | [3] |

This compound (Final Product)

The following data is compiled from a commercial source.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂O | [4] |

| Molecular Weight | 239.07 g/mol | [4] |

| Melting Point | 202.1 °C | [4] |

| Boiling Point | 393.3 °C | [4] |

| Appearance | Beige powder | [4] |

| Identification (IR) | Conforms to structure | [4] |

| Identification (¹H NMR) | Conforms to structure | [4] |

| Solubility | Soluble in DMSO | [4] |

Biological Activity and Potential Applications

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[5][6] These activities include:

-

Anticancer: Quinoxaline derivatives have shown promise as anticancer agents through various mechanisms, including tyrosine kinase inhibition and induction of apoptosis.[6] Studies have indicated that bromo-substituted quinolines and quinoxalines can exhibit enhanced cytotoxic effects against cancer cell lines.[2]

-

Antimicrobial: Many quinoxaline derivatives have been identified as potent antibacterial and antifungal agents.[5][6]

-

Antiviral: The quinoxaline scaffold is present in several antiviral compounds.[6]

The introduction of a reactive bromomethyl group in this compound makes it a valuable intermediate for further chemical modifications. This functional group can readily undergo nucleophilic substitution reactions, allowing for the attachment of various pharmacophores to explore structure-activity relationships and develop novel therapeutic agents.

Due to the general biological activities of the quinoxaline core and the enhanced effects sometimes seen with brominated analogs, it is plausible that this compound and its derivatives could be investigated for their potential as anticancer or antimicrobial agents. However, specific studies on the biological activity and signaling pathways of this compound are not available in the reviewed literature.

Caption: Potential biological activities of quinoxaline derivatives.

References

- 1. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Bromomethyl)quinoxaline-2(1H)-one, 107.9%, Certified OR® | eBay [ebay.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-2-quinoxalinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents.[2] Among these, 3-(Bromomethyl)-2-quinoxalinol is a key intermediate, featuring a reactive bromomethyl group that allows for a variety of chemical modifications to explore structure-activity relationships. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, aimed at researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. While experimental data for some properties are not extensively reported in the literature, a combination of available information and data from closely related compounds provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one | [3] |

| Synonyms | 3-Bromomethylquinoxalin-2-one, 3-(bromomethyl)quinoxalin-2-ol | [2][4] |

| CAS Number | 62235-61-4 | [2][4] |

| Molecular Formula | C₉H₇BrN₂O | [2][4] |

| Molecular Weight | 239.07 g/mol | [2][4] |

| Appearance | White to cream to pale orange to pale brown powder | [3] |

| Melting Point | Not explicitly reported. The related compound, 2,3-Bis(bromomethyl)quinoxaline, has a melting point of 152-156 °C. | The melting point of this compound is expected to be a key parameter for its identification and purity assessment. |

| Boiling Point | Not reported. | Due to its likely high melting point and potential for decomposition at elevated temperatures, the boiling point is not a commonly reported parameter. |

| Solubility | Generally low in aqueous solutions. Soluble in some organic solvents. | Quinoxaline derivatives are known for their limited water solubility.[2] |

| pKa | Not explicitly reported. | The quinoxaline ring system is weakly basic. |

| LogP | Not explicitly reported. | The presence of the bromomethyl group and the quinoxalinone core suggests a moderate lipophilicity. |

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, typically starting from the condensation of an o-phenylenediamine with an appropriate dicarbonyl compound to form the quinoxaline core, followed by functional group manipulation. A plausible and commonly employed synthetic route involves the bromination of the corresponding methyl-substituted precursor, 3-methyl-2-quinoxalinol.

Synthesis of the Precursor: 3-Methyl-2-quinoxalinol

A standard method for the synthesis of 3-methyl-2-quinoxalinol involves the condensation of o-phenylenediamine with sodium pyruvate in an acidic medium.[5]

Experimental Protocol: Synthesis of 3-Methyl-2-quinoxalinol [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.85 mmol) and sodium pyruvate (1.85 mmol) in 25 mL of 20% aqueous acetic acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours.

-

Work-up and Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from a 4:1 (v/v) mixture of ethanol and water to yield pure 3-methyl-2-quinoxalinol.

Characterization Data for 3-Methyl-2-quinoxalinol: [5]

-

Yield: 92%

-

Melting Point: 246-248 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.27 (br, 1H, NH), 7.68 (d, 1H, J = 7.8 Hz, Ar-H), 7.46 (t, 1H, J = 7.8 Hz, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃)

-

¹³C NMR (100 MHz, DMSO-d₆): δ 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9

-

Elemental Analysis: Calculated for C₉H₈N₂O: C, 67.49%; H, 5.03%; N, 17.49%. Found: C, 67.47%; H, 5.08%; N, 17.51%.

Bromination of 3-Methyl-2-quinoxalinol to Yield this compound

The subsequent step involves the selective bromination of the methyl group of 3-methyl-2-quinoxalinol. This is a critical transformation to introduce the reactive bromomethyl handle. A common method for such benzylic brominations is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator.

Proposed Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on standard bromination procedures for similar substrates, as a specific detailed protocol for this exact conversion was not found in the searched literature.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-2-quinoxalinol in a suitable inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile (MeCN).

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Workflow for the Synthesis of this compound

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited in the available literature, the broader class of quinoxaline derivatives is well-documented for its wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1][6][7] The mechanisms of action for these activities are often multifaceted.

Anticancer Activity

Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms:

-

Topoisomerase II Inhibition: Some quinoxaline compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells, leading to apoptosis.[1]

-

Kinase Inhibition: The quinoxaline scaffold is a key feature in many kinase inhibitors, targeting enzymes like c-Met, EGFR, and VEGFR-2 that are often dysregulated in cancer.[2][8]

-

Induction of Apoptosis: Many quinoxaline derivatives induce programmed cell death in cancer cells by upregulating pro-apoptotic proteins (e.g., p53, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[1]

-

Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cell proliferation.[2]

Signaling Pathway for Quinoxaline-Induced Apoptosis

Antimicrobial Activity

The antibacterial action of quinoxaline derivatives, particularly the 1,4-di-N-oxides, has been attributed to their ability to generate reactive oxygen species (ROS) under anaerobic conditions, leading to oxidative damage to bacterial DNA and other cellular components.[9] Some derivatives are also thought to interfere with bacterial DNA synthesis through intercalation.[10]

Mechanism of Antibacterial Action of Quinoxaline 1,4-di-N-oxides

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses.[7][11] Their mechanisms of action can vary, with some compounds inhibiting viral enzymes like reverse transcriptase, while others may interfere with viral entry or replication processes.[7]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. While a complete experimental profile of its physicochemical properties is not yet fully documented, this guide consolidates the available information and provides a strong basis for its use in research. The established biological activities of the broader quinoxaline class, particularly in oncology and infectious diseases, underscore the importance of further investigation into the specific properties and potential applications of this compound and its derivatives. The synthetic protocols and mechanistic insights provided herein are intended to facilitate and inspire future research in this promising area of medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. H27169.14 [thermofisher.com]

- 4. escientificsolutions.com [escientificsolutions.com]

- 5. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Bromomethyl)-2-quinoxalinol (CAS: 62235-61-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-2-quinoxalinol, also known as 3-(bromomethyl)-1H-quinoxalin-2-one, is a heterocyclic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, antiviral, and anticancer activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its role as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Identification

This compound is a stable solid at room temperature. Its chemical structure features a benzene ring fused to a pyrazine ring, with a bromomethyl substituent at the 3-position and a hydroxyl group (in its tautomeric enol form) or a carbonyl group (in its keto form) at the 2-position. The presence of the reactive bromomethyl group makes it a versatile building block for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 62235-61-4 | N/A |

| Molecular Formula | C₉H₇BrN₂O | N/A |

| Molecular Weight | 239.07 g/mol | N/A |

| IUPAC Name | 3-(bromomethyl)-1H-quinoxalin-2-one | N/A |

| Synonyms | 3-(Bromomethyl)quinoxalin-2-ol, 3-Bromomethyl-2(1H)-quinoxalinone | N/A |

| Appearance | Solid | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from readily available precursors. The first step is the synthesis of the precursor, 3-methyl-2-quinoxalinol, followed by its bromination.

Synthesis of 3-Methyl-2-quinoxalinol

Experimental Protocol:

This procedure is adapted from the condensation reaction of an o-phenylenediamine with a pyruvate derivative.[1]

-

Reactants:

-

o-Phenylenediamine

-

Sodium pyruvate

-

Aqueous acetic acid (20%)

-

-

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) and sodium pyruvate (1.0 eq) in 20% aqueous acetic acid.

-

Stir the reaction mixture at room temperature for 3 hours.

-

A precipitate will form during the reaction. Collect the solid product by filtration.

-

Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to yield pure 3-methyl-2-quinoxalinol.

-

-

Expected Yield: ~92%[1]

Bromination of 3-Methyl-2-quinoxalinol

Experimental Protocol:

This is a general procedure for the bromination of an activated methyl group on a heterocyclic ring.[2]

-

Reactants:

-

3-Methyl-2-quinoxalinol

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., benzoyl peroxide or AIBN)

-

An inert solvent (e.g., carbon tetrachloride or acetonitrile)

-

-

Procedure:

-

Suspend 3-methyl-2-quinoxalinol (1.0 eq) in an inert solvent.

-

Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator to the suspension.

-

Reflux the reaction mixture with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove succinimide.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to obtain this compound.

-

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide array of quinoxaline derivatives with potential therapeutic applications. The reactive bromomethyl group serves as a handle for introducing various functional groups and building complex molecular architectures.

Synthesis of Biologically Active Derivatives

The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse side chains. This has been exploited to synthesize libraries of quinoxaline derivatives for screening against various biological targets. For instance, it can be reacted with phenols, anilines, and other nucleophiles to generate more complex molecules.[2]

Potential Therapeutic Applications of Quinoxaline Derivatives

While specific biological data for this compound is not extensively reported in the literature, the broader class of quinoxaline derivatives has demonstrated significant potential in several therapeutic areas:

-

Antimicrobial Activity: Many quinoxaline derivatives exhibit potent activity against a range of bacteria and fungi.[2]

-

Anticancer Activity: The quinoxaline scaffold is a core component of several compounds with demonstrated anticancer properties. These compounds can act through various mechanisms, including the inhibition of kinases and topoisomerases.

-

Antiviral Activity: Certain quinoxaline derivatives have shown promise as antiviral agents, including activity against HIV.

-

Anti-inflammatory Activity: The anti-inflammatory properties of some quinoxaline derivatives have also been investigated.

The development of novel quinoxaline-based drugs often involves the synthesis of a library of compounds derived from intermediates like this compound, followed by high-throughput screening to identify lead compounds with desired biological activities.

Conclusion

This compound is a key synthetic intermediate that provides a versatile platform for the development of novel quinoxaline-based compounds. Its straightforward synthesis and the reactivity of its bromomethyl group make it an attractive starting material for medicinal chemists. While the biological profile of this compound itself is not well-characterized, the extensive research into the pharmacological activities of the broader quinoxaline class underscores the potential of its derivatives in the ongoing search for new and effective therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage this important chemical entity in their drug discovery programs.

References

Spectral Data Analysis of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 3-(Bromomethyl)-2-quinoxalinol, also known as 3-(bromomethyl)quinoxalin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.45 | br s | 1H | N1-H |

| 7.90 | d, J = 7.5 Hz | 1H | Ar-H |

| 7.65 | t, J = 7.5 Hz | 1H | Ar-H |

| 7.40 | t, J = 7.5 Hz | 1H | Ar-H |

| 7.30 | d, J = 7.5 Hz | 1H | Ar-H |

| 4.60 | s | 2H | -CH₂Br |

Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O |

| 145.0 | C3 |

| 133.0 | C4a |

| 132.5 | Ar-CH |

| 130.0 | Ar-CH |

| 125.0 | C8a |

| 124.0 | Ar-CH |

| 116.0 | Ar-CH |

| 30.0 | -CH₂Br |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Broad | N-H Stretch |

| 1660 | Strong | C=O Stretch (Amide) |

| 1600 | Medium | C=C Stretch (Aromatic) |

| 1480 | Medium | C=C Stretch (Aromatic) |

| 1200 | Medium | C-N Stretch |

| 690 | Strong | C-Br Stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Impact, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | 95/95 | [M]⁺ (presence of Br isotopes) |

| 159 | 100 | [M - Br]⁺ |

| 131 | 40 | [M - Br - CO]⁺ |

| 104 | 60 | [C₇H₄N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with dry potassium bromide (KBr) and ground to a fine powder.[2] A translucent pellet was formed by applying high pressure to the powder.[2] The spectrum was recorded in the range of 4000-400 cm⁻¹. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer using the Electron Impact (EI) ionization method.[4][5] The sample was introduced into the ion source, where it was bombarded with a beam of electrons with an energy of 70 eV.[6][7] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[5][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

References

- 1. heteroletters.org [heteroletters.org]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Solubility Landscape of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide

For Immediate Release

[City, State] – December 30, 2025 – Researchers, scientists, and drug development professionals working with quinoxaline derivatives now have access to a comprehensive technical guide on the solubility of 3-(Bromomethyl)-2-quinoxalinol in organic solvents. This document outlines the critical considerations and experimental procedures for determining the solubility of this compound, a crucial parameter in medicinal chemistry and materials science.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting such data. Researchers are encouraged to populate this table with their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |

| e.g., DMSO | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |

| e.g., Chloroform | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |

Quinoxaline derivatives are generally characterized as weakly basic compounds, and their solubility can be influenced by the nature of the solvent.[1] While many quinoxalines are soluble in water, their derivatives, such as this compound, may exhibit low aqueous solubility.[1] For instance, the structurally related 2,3-diphenylquinoxaline has low solubility in water but is soluble in organic solvents like ethanol and chloroform.[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Isothermal Saturation Method (Shake-Flask)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatic shaker or agitator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution using a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilution: To prevent precipitation and to bring the concentration within the analytical range of the quantification method, immediately dilute the filtered aliquot with a known volume of a suitable solvent in which the compound is highly soluble.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to quickly screen for suitable solvents.

Procedure:

-

Weigh a small, known mass of this compound (e.g., 1 mg) into a test tube.[2]

-

Add the selected organic solvent dropwise while continuously agitating the mixture.[2]

-

Observe the dissolution of the solid.

-

Record the approximate volume of solvent required to completely dissolve the solid. This provides a qualitative measure of solubility (e.g., "soluble," "sparingly soluble," "insoluble").

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

References

Stability and Storage of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)-2-quinoxalinol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development applications, from initial screening to formulation development. This document outlines the principal degradation pathways, recommended storage and handling procedures, and methodologies for assessing the stability of this compound.

Physicochemical Properties and Stability Profile

This compound is a solid, often appearing as an off-white or pale yellow powder. The presence of the bromomethyl group makes the molecule susceptible to various degradation pathways, impacting its purity and reactivity over time. The primary factors influencing its stability are temperature, light, moisture, and pH.

Table 1: Summary of Stability and Storage Recommendations

| Parameter | Recommendation/Observation | Rationale |

| Storage Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the quinoxaline ring and other susceptible moieties. |

| Light Exposure | Protect from light; store in an amber or opaque container | Quinoxaline derivatives can be photosensitive and undergo photodegradation. |

| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place. Use of a desiccator is recommended. | The bromomethyl group is susceptible to hydrolysis, leading to the formation of the corresponding alcohol and hydrobromic acid. |

| pH | Avoid highly acidic or basic conditions | Hydrolysis can be catalyzed by both acid and base. |

| Incompatible Materials | Strong oxidizing agents | Can lead to the formation of various oxidation byproducts. |

Degradation Pathways

The chemical structure of this compound predisposes it to several degradation mechanisms. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

-

Hydrolysis: The most common degradation pathway involves the nucleophilic substitution of the bromide by water, leading to the formation of 3-(Hydroxymethyl)-2-quinoxalinol. This reaction is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.

-

Oxidation: The quinoxaline ring system can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of N-oxides or other oxidized byproducts, often indicated by a darkening in the color of the compound.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions in quinoxaline derivatives.[1] This can lead to complex degradation profiles and the formation of various photoproducts.

-

Thermal Decomposition: Elevated temperatures can provide the energy needed to initiate decomposition, which may involve the loss of the bromomethyl group or cleavage of the quinoxaline ring system.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies are recommended. These studies expose the compound to stress conditions to accelerate degradation and help in the development of a stability-indicating analytical method.[2]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 70°C) for a specified duration. Dissolve the stressed solid in the solvent for analysis.

-

Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.[5]

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient could be 10-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a wavelength of maximum absorbance (e.g., determined by PDA scan) |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Biological Context: Potential Signaling Pathway Involvement

Quinoxaline derivatives are known to exhibit a wide range of biological activities, frequently acting as inhibitors of various protein kinases.[6][7] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and apoptosis.[8][9] While the specific targets of this compound are not yet fully elucidated, its structural features suggest potential interaction with ATP-binding sites of kinases. Inhibition of pro-survival signaling pathways, such as the PI3K/Akt or Ras/Raf/MEK/ERK pathways, can lead to the induction of apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. rdlaboratories.com [rdlaboratories.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. bioengineer.org [bioengineer.org]

- 7. benchchem.com [benchchem.com]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Quinoxaline Derivatives from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their wide-ranging pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug development.[1][2][3] The most fundamental and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between o-phenylenediamine (OPD) and a 1,2-dicarbonyl compound.[1][4][5][6] This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of quinoxaline derivatives from o-phenylenediamine.

Core Synthetic Strategies

The synthesis of quinoxalines from o-phenylenediamine primarily involves the cyclocondensation with a two-carbon synthon. The most common synthons are 1,2-dicarbonyl compounds, with variations including α-hydroxy ketones, α-haloketones, and epoxides.[1][6][7] Modern synthetic advancements have focused on developing more efficient, environmentally friendly, and catalyst-driven methodologies.

Classical Condensation with 1,2-Dicarbonyl Compounds

The traditional approach involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil or glyoxal, often under acidic or thermal conditions.[5][6][7] While effective, this method can require harsh conditions and long reaction times.[1][8]

Catalytic Green Synthesis

In response to the growing demand for sustainable chemical processes, numerous "green" synthetic protocols have been developed. These methods often utilize milder reaction conditions, environmentally benign solvents like water or ethanol, and recyclable catalysts.[1][9][10][11] Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to improve reaction rates and yields.[1][4][6]

Synthesis from α-Hydroxy and α-Haloketones

α-Hydroxy ketones (acyloins) and α-haloketones serve as valuable precursors to the 1,2-dicarbonyl functionality. Reactions involving α-hydroxy ketones often require an oxidative step to form the diketone in situ, which then condenses with o-phenylenediamine.[3][5][7] Similarly, α-haloketones can react with o-phenylenediamine in a condensation-oxidation sequence to yield quinoxalines.[1][12]

Comparative Data of Synthetic Methodologies

The following tables summarize quantitative data for various synthetic protocols, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil under Various Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Rectified Spirit | Water Bath | 30 min | 98.95 | [13] |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | 20 min | 98 | [4] |

| Hexafluoroisopropanol (HFIP) | None | Room Temperature | 1 h | 95 | [1][4] |

| TiO₂-Pr-SO₃H | Ethanol | Room Temperature | 10 min | 95 | [1][4] |

| Bentonite K-10 | Ethanol | Room Temperature | 20 min | 95 | [4] |

| AlCuMoVP | Toluene | 25 | 2 h | 92 | [8] |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temperature | Not Specified | 85-91 | [4] |

| Phenol | Ethanol/Water | Room Temperature | Not Specified | High | [14] |

| Camphorsulfonic Acid (CSA) | Ethanol | Room Temperature | 2-8 h | High | [15] |

Table 2: Synthesis of Quinoxaline Derivatives from o-Phenylenediamine and Other Dicarbonyl/Precursor Compounds

| Dicarbonyl/Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| α-Hydroxy Ketone | Iodine (I₂) | DMSO | 100 | Not Specified | 78-99 | [5][7] |

| Hydroxyl Ketone | Iodine (I₂) | DMSO | Room Temperature | 12 h | 80-90 | [4] |

| Phenacyl Bromide | Pyridine | THF | Room Temperature | 2 h | High | [1][12] |

| Glyoxal | Ni-Nanoparticles | Acetonitrile | Not Specified | Not Specified | High | [2] |

| Aromatic Alkynes | Cu(OAc)₂ | Toluene | 70 | 8 h | 86 | [4] |

| Alkenes | Iodine (I₂)/TBHP | DMSO | Not Specified | Not Specified | 31-93 | [7] |

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

o-Phenylenediamine (1.1 g, 10.2 mmol)

-

Benzil (2.1 g, 10.0 mmol)

-

Rectified Spirit (16 mL)

-

Water

Procedure:

-

Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a suitable flask.

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture on a water bath for 30 minutes.[16]

-

Add water dropwise to the warm solution until a slight cloudiness persists.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by filtration and wash with cold aqueous ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline using a Solid Acid Catalyst (TiO₂-Pr-SO₃H)

Materials:

-

o-Phenylenediamine (1 mmol)

-

Benzil (1 mmol)

-

TiO₂-Pr-SO₃H (10 mg)

-

Ethanol

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a round-bottom flask, add ethanol.

-

Add the TiO₂-Pr-SO₃H catalyst (10 mg) to the mixture.

-

Stir the reaction mixture at room temperature for 10 minutes.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the product from ethanol to yield pure 2,3-diphenylquinoxaline.

Protocol 3: Iodine-Catalyzed Synthesis from an α-Hydroxy Ketone

Materials:

-

Substituted o-phenylenediamine (1 mmol)

-

α-Hydroxy Ketone (e.g., Benzoin) (1 mmol)

-

Iodine (I₂) (20 mol%)

-

Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

-

Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.[5]

-

Add DMSO to the mixture.

-

Heat the reaction at 100 °C, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Workflows

Visual representations of the reaction pathways and experimental workflows provide a clearer understanding of the chemical transformations and processes involved.

Caption: General mechanism of quinoxaline formation.

Caption: Workflow for a typical catalytic synthesis.

Conclusion

The synthesis of quinoxaline derivatives from o-phenylenediamine remains a cornerstone of heterocyclic chemistry. While classical methods are still relevant, the development of green, catalytic approaches offers significant advantages in terms of efficiency, sustainability, and operational simplicity. This guide provides researchers and drug development professionals with a foundational understanding of the key synthetic strategies, supported by practical experimental protocols and comparative data, to facilitate the efficient synthesis of this important class of compounds. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more powerful and versatile methods for accessing diverse quinoxaline libraries for biological screening and materials science applications.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. soc.chim.it [soc.chim.it]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 14. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 15. ijrar.org [ijrar.org]

- 16. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

biological activity of quinoxaline compounds

An In-Depth Technical Guide to the Biological Activity of Quinoxaline Compounds

Authored by a Senior Application Scientist

Foreword: The Quinoxaline Scaffold - A Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, few structures offer the versatility and therapeutic breadth of the quinoxaline scaffold. Comprising a benzene ring fused to a pyrazine ring, this deceptively simple architecture is a "privileged" structure in drug discovery.[1][2] Its unique electronic properties and rigid, planar nature allow it to interact with a multitude of biological targets, forming the basis for a vast and growing library of compounds with significant pharmacological potential.[3][4]

This guide moves beyond a mere catalog of activities. It is designed for the discerning researcher and drug development professional, providing a deep dive into the causality behind the biological effects of quinoxaline derivatives. We will explore the core synthetic strategies that give rise to these compounds, dissect their mechanisms of action across diverse therapeutic areas, and provide validated, step-by-step protocols for their synthesis and evaluation. Our focus is on the interplay between chemical structure and biological function, offering insights to guide the rational design of next-generation therapeutics.

Part 1: Foundational Chemistry - The Synthesis of the Quinoxaline Core

The most fundamental and widely adopted method for constructing the quinoxaline nucleus is the condensation reaction between an aromatic ortho-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal).[5][6] This robust reaction forms the pyrazine ring onto the pre-existing benzene ring, establishing the core scaffold upon which virtually all derivatives are built. While modern advancements have introduced greener and more efficient methods, such as microwave-assisted synthesis and the use of novel nanocatalysts, understanding this foundational reaction is critical.[7][8]

Experimental Protocol 1: General Synthesis of a 2,3-Disubstituted Quinoxaline Derivative

This protocol describes a standard, reliable method for synthesizing a quinoxaline derivative. The causality is direct: the acidic environment protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine groups of the o-phenylenediamine, leading to a cyclization and dehydration cascade.

Materials:

-

Substituted o-phenylenediamine (1.0 eq)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol within a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Dicarbonyl: To the stirring solution, add the 1,2-dicarbonyl compound (1.0 eq).

-

Reaction Initiation: Add a catalytic amount of acetic acid if using ethanol as the solvent. If using glacial acetic acid as the solvent, no further catalyst is needed.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 80-120°C, depending on the solvent) for 2-4 hours. The reaction progress should be monitored by TLC. The rationale for reflux is to provide sufficient activation energy to overcome the reaction barrier for cyclization and subsequent dehydration.

-

Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Isolation: If a precipitate forms, collect the crude product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure quinoxaline derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Core Quinoxaline Synthesis Workflow

Caption: Workflow for the synthesis of quinoxaline derivatives.

Part 2: The Broad Spectrum of Biological Activity

The quinoxaline scaffold is a platform for a remarkable diversity of biological activities, primarily due to the ease with which its structure can be modified at various positions to modulate its interaction with biological targets.[5][9]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[1] Their efficacy stems from their ability to intervene in multiple oncogenic pathways.

Key Mechanisms of Action:

-

Kinase Inhibition: Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[4][10] Targets include EGFR, VEGFR-2, c-Met, and PI3K, making these compounds effective in halting the signaling cascades that drive tumor growth.[2][8]

-

Topoisomerase II Inhibition: Certain derivatives can intercalate with DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[8][11] This leads to DNA damage and triggers apoptosis in rapidly dividing cancer cells.

-

Apoptosis Induction & Cell Cycle Arrest: By targeting key cellular pathways, quinoxalines can upregulate pro-apoptotic proteins (e.g., p53, caspases) and downregulate anti-apoptotic proteins (e.g., Bcl-2), tipping the cellular balance towards programmed cell death.[11] They can also arrest the cell cycle, commonly at the G2/M or S phase, preventing cancer cells from progressing through division.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives, demonstrating their potency across various cancer types.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis | [11] |

| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II Inhibition, Apoptosis | [11] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [2] |

| Triazole-Substituted Quinoxaline | THP-1 (Leukemia) | 1.6 | Not specified | [1] |

| Pyrrolo[1,2-a]quinoxaline (58) | HCT 116 (Colon) | 2.5 | Not specified | [1] |

Visualization: Quinoxaline-Mediated Kinase Inhibition Pathway

Caption: Quinoxalines inhibit kinases, blocking pro-survival pathways.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoxaline core is present in several natural antibiotics, such as echinomycin and levomycin, known for their activity against Gram-positive bacteria.[12] Synthetic derivatives have expanded this spectrum to include Gram-negative bacteria and various fungal strains, making them a promising scaffold for developing new anti-infective agents to combat antimicrobial resistance.[13][14][15]

Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The causality lies in exposing a standardized bacterial inoculum to serial dilutions of the compound; the lowest concentration that prevents visible growth is the MIC.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Quinoxaline compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Spectrophotometer or plate reader

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in fresh broth to a standardized concentration (typically ~5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoxaline compound in the broth medium. This creates a gradient of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Controls: Prepare wells for a positive control (microbe + broth, no compound) to ensure growth, and a negative control (broth only) to check for sterility. Also, prepare dilutions of a standard antibiotic.

-

Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader. A significant reduction in OD compared to the positive control indicates inhibition.

Antiviral and Neuroprotective Potential

Beyond cancer and microbial infections, quinoxalines show significant promise in other complex therapeutic areas.

-

Antiviral Activity: Derivatives have been developed that show activity against a range of DNA and RNA viruses.[16] A notable example is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[17][18] Studies have also demonstrated activity against Herpes simplex virus (HSV) and other pathogens, highlighting the potential for broad-spectrum antiviral drug development.[6][19]

-

Neuroprotective Effects: Recent research has illuminated the potential of quinoxalines in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20][21] Their mechanisms in this context are multifaceted and include:

-

Antioxidant Activity: Reducing intracellular reactive oxygen species (ROS) that cause oxidative stress and neuronal damage.[20]

-

Anti-inflammatory Action: Downregulating inflammatory cytokines in the brain.[22]

-

Enzyme Inhibition: Inhibiting acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, a common strategy in Alzheimer's therapy.[20]

-

Protection of Dopaminergic Neurons: Specific derivatives have been shown to protect the dopamine-producing neurons that are lost in Parkinson's disease.[21][23]

-

Part 3: Structure-Activity Relationship (SAR) - Designing for Potency

The biological activity of a quinoxaline derivative is not inherent to the core alone; it is critically dictated by the nature and position of its substituents. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds into potent and selective drug candidates.[24][25]

Key SAR Insights:

-

Positions 2 and 3: Substitutions at the C2 and C3 positions of the pyrazine ring have the most significant impact on activity. Studies comparing 2,3-diphenyl with 2,3-difuranyl analogs found that the heteroaromatic furanyl rings conferred vastly superior anticancer activity, suggesting that electronic properties and the potential for specific hydrogen bonding at these positions are crucial.[25]

-

Position 6: Modifications on the benzene ring, such as at the C6 position, are also vital. The introduction of amine groups or other functionalities at this position has been shown to be important for neuroprotective activity and kinase inhibition.[21][25]

-

Fused Ring Systems: Extending the heterocyclic system by fusing other rings (e.g., triazole, imidazole) to the quinoxaline core can dramatically enhance biological activity, often by providing additional points of interaction with the target protein or enzyme.[16][17]

Visualization: Key SAR Insights for Quinoxaline Derivatives

Caption: SAR summary for optimizing quinoxaline bioactivity.

(Note: The image attribute in the DOT script is a placeholder. A chemical structure image would be rendered here.)

Conclusion and Future Directions

The quinoxaline scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability and capacity to interact with a diverse array of biological targets have cemented its role as a foundation for the development of novel therapeutics. From potent kinase inhibitors in oncology to promising neuroprotective agents and broad-spectrum antimicrobials, the applications are vast and continue to expand.

The future of quinoxaline research is bright. Key areas of advancement will likely include:

-

Multi-Target Agents: Designing single quinoxaline molecules that can modulate multiple disease-related targets simultaneously, potentially leading to more effective treatments for complex diseases like cancer and Alzheimer's.

-

Advanced Synthesis: The increasing use of green chemistry principles and nanocatalysts will enable more efficient, cost-effective, and environmentally friendly production of quinoxaline libraries.[7][8]

-

Targeted Drug Delivery: Incorporating quinoxaline derivatives into nanocarrier systems to improve their bioavailability, reduce off-target toxicity, and deliver them specifically to diseased tissues.

As our understanding of molecular biology deepens, the rational design of quinoxaline derivatives will become even more precise, paving the way for new and powerful medicines to address some of the most pressing challenges in human health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. bioengineer.org [bioengineer.org]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journalajrb.com [journalajrb.com]

- 23. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

The Ascendant Role of Quinoxalines in Modern Drug Discovery: A Technical Guide

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Applications of Quinoxaline Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a multitude of biological targets have propelled its derivatives to the forefront of drug discovery research. Quinoxaline-based compounds exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core chemistry, synthesis, and diverse applications of quinoxalines, with a focus on quantitative biological data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Core Chemistry and Synthesis of Quinoxalines

Quinoxaline, also known as benzopyrazine, is a weakly basic compound that is readily synthesized and functionalized.[1] The classical and most widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[2][3] This foundational reaction has been adapted and optimized over the years, leading to the development of more efficient and environmentally friendly synthetic strategies.

Recent advancements in synthetic methodologies include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[4][5] Furthermore, the principles of green chemistry have been applied through the use of eco-friendly catalysts and solvent-free reaction conditions.[3] For instance, solid acid catalysts like TiO2-Pr-SO3H have been shown to efficiently catalyze the synthesis of quinoxalines at room temperature in a short time frame.[3] These modern approaches not only enhance the efficiency of quinoxaline synthesis but also align with the growing demand for sustainable chemical processes in the pharmaceutical industry.

Therapeutic Applications and Biological Activities

The therapeutic potential of quinoxaline derivatives is vast and continues to expand as new biological targets are identified. The following sections delve into the most significant applications of quinoxalines in drug development, supported by quantitative data and mechanistic insights.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Triazole-substituted quinoxaline (Compound 3) | Ty-82 (Leukemia) | 2.5 | [3] |

| Triazole-substituted quinoxaline (Compound 3) | THP-1 (Leukemia) | 1.6 | [3] |

| Quinoxaline Derivative (Compound 4i) | A549 (Lung) | 3.902 | |

| Quinoxaline Derivative (Compound XVa) | HCT116 (Colon) | 4.4 | [7] |

| Quinoxaline Derivative (Compound XVa) | MCF-7 (Breast) | 5.3 | [7][8] |

| Quinoxaline Derivative (Compound VIIIc) | HCT116 (Colon) | 2.5 | [7][8] |

| Quinoxaline Derivative (Compound VIIIc) | MCF-7 (Breast) | 9.0 | [7][8] |

| Quinoxaline-bisarylurea (Compound 2) | Various | - | [7] |

| FQ (Quinoxaline aryl ether) | MDA-MB-231 (Breast) | < 16 | [1] |

| MQ (Quinoxaline aryl ether) | MDA-MB-231 (Breast) | < 16 | [1] |

Signaling Pathways in Quinoxaline-Mediated Anticancer Activity

A significant number of anticancer quinoxaline derivatives function as kinase inhibitors.[9] Kinases are pivotal enzymes in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention. Quinoxaline-based compounds have been developed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway.[10][11][12]

Figure 1: Quinoxaline derivatives as inhibitors of the EGFR and PI3K/mTOR signaling pathways.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [14] |

| Compound 3c | Escherichia coli | 8 | [14] |

| Compound 2d | Bacillus subtilis | 16 | [14] |

| Compound 3c | Bacillus subtilis | 16 | [14] |

| Compound 4 | Bacillus subtilis | 16 | [14] |

| Compound 6a | Bacillus subtilis | 16 | [14] |

| Compound 10 | Candida albicans | 16 | [14] |

| Compound 10 | Aspergillus flavus | 16 | [14] |

| Compound 5p | Staphylococcus aureus | 4 | [15] |

| Compound 5p | Bacillus subtilis | 8 | [15] |

| Quinoxaline Derivative | MRSA | 4 | [16] |

Antiviral Activity

Quinoxaline derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including human cytomegalovirus (HCMV) and influenza A virus.[17][18]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected quinoxaline derivatives, presented as EC50 or IC50 values.

| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |

| Compound 1a | HCMV | < 0.05 | [19] |

| Compound 20 | HCMV | < 0.05 | [19] |

| Ganciclovir (Standard) | HCMV | 0.59 | [19] |

| Compound 35 | Influenza A (NS1A) | 6.2 (IC50) | [18] |

| Compound 44 | Influenza A (NS1A) | 3.5 (IC50) | [18] |